molecular formula C18H17NO4 B2950372 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide CAS No. 329777-77-7

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B2950372
CAS No.: 329777-77-7
M. Wt: 311.337
InChI Key: JTWABNLYJIZWOD-ONNFQVAWSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide is an organic compound that features a benzodioxole ring and an ethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Ethoxyphenyl Group: This involves the ethylation of phenol derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole and ethoxyphenyl intermediates through a condensation reaction, often using reagents like acetic anhydride or similar.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: Studies on its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide: Lacks the ethoxy group.

    (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of an ethoxy group.

Uniqueness

    Ethoxy Group: The presence of the ethoxy group can influence the compound’s solubility, reactivity, and biological activity.

    Benzodioxole Ring: This ring structure is known for its stability and potential biological activity.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-21-15-7-5-14(6-8-15)19-18(20)10-4-13-3-9-16-17(11-13)23-12-22-16/h3-11H,2,12H2,1H3,(H,19,20)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWABNLYJIZWOD-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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